N-(1-ethyl-4-piperidinyl)nicotinamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential applications in pharmacology. It is a derivative of nicotinamide, which is known for its role in cellular metabolism and as a precursor to nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in various biological reactions. This compound is classified as a piperidine derivative and is recognized for its interactions with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD salvage pathway.
The compound can be synthesized through various chemical processes that involve modifications to the nicotinamide structure. Its classification falls under the category of piperidine derivatives and nicotinamide derivatives, which are often investigated for their biological activities, particularly in relation to cancer and metabolic disorders .
The synthesis of N-(1-ethyl-4-piperidinyl)nicotinamide typically involves several steps:
This method allows for the efficient production of N-(1-ethyl-4-piperidinyl)nicotinamide with high yield and purity .
N-(1-ethyl-4-piperidinyl)nicotinamide features a piperidine ring attached to a nicotinamide moiety. The structural formula can be represented as follows:
Key structural characteristics include:
The 1H NMR and 13C NMR spectroscopic data can provide insights into the molecular environment of hydrogen and carbon atoms within this compound, confirming its structure upon synthesis .
N-(1-ethyl-4-piperidinyl)nicotinamide can undergo various chemical reactions typical of amides and piperidine derivatives:
These reactions highlight its versatility as a synthetic intermediate in medicinal chemistry .
The mechanism of action for N-(1-ethyl-4-piperidinyl)nicotinamide primarily involves its role as an inhibitor of NAMPT. By inhibiting this enzyme, it disrupts the NAD salvage pathway, leading to reduced levels of NAD within cells. This reduction can induce apoptosis in cancer cells by depriving them of essential metabolic resources necessary for survival.
Studies have shown that compounds targeting NAMPT can effectively inhibit tumor growth by altering cellular energy metabolism and signaling pathways . The specific binding interactions between N-(1-ethyl-4-piperidinyl)nicotinamide and NAMPT have been characterized through molecular docking studies, revealing critical binding affinities that correlate with its biological effects .
N-(1-ethyl-4-piperidinyl)nicotinamide typically appears as a white crystalline solid. Its melting point, solubility in common organic solvents, and stability under various conditions are important physical properties that influence its handling and application.
The chemical properties include:
These properties are crucial for determining its suitability for pharmaceutical formulations .
N-(1-ethyl-4-piperidinyl)nicotinamide has several potential applications in scientific research:
Research continues to evaluate its efficacy and safety profiles in preclinical models, paving the way for future clinical applications .
The synthesis of N-(1-ethyl-4-piperidinyl)nicotinamide relies on multi-step sequences that strategically functionalize the piperidine scaffold prior to nicotinamide coupling. A predominant route involves reductive amination of 4-piperidinone with ethylamine under hydrogen atmosphere, catalyzed by palladium on carbon (Pd/C), yielding the 1-ethyl-4-aminopiperidine intermediate [7]. This intermediate is isolated as a hydrochloride salt to enhance stability and purity. Subsequent amide coupling employs nicotinoyl chloride hydrochloride or activated esters (e.g., pentafluorophenyl nicotinate) in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Alternative pathways use N-Boc-protected 4-piperidinone, where the Boc group is deprotected after amidation using trifluoroacetic acid (TFA), revealing the tertiary amine for N-ethylation with iodoethane [8] .
A significant challenge is regioselectivity control during piperidine functionalization. The 4-position must be selectively targeted to avoid N-alkylation side products. This is mitigated by transient protection of the piperidine nitrogen or using sterically hindered electrophiles. Additionally, purification bottlenecks arise from polar by-products, necessitating chromatographic techniques or crystallization from ethanol/water mixtures [7] .
Table 1: Comparative Analysis of Multi-Step Synthetic Pathways
Sequence Type | Key Intermediate | Coupling Agent | Yield Range | Purity (HPLC) |
---|---|---|---|---|
Reductive Amination | 1-Ethyl-4-aminopiperidine | Nicotinoyl chloride | 65–72% | >95% |
N-Boc Deprotection | N-Boc-4-aminopiperidine | Pentafluorophenyl nicotinate | 70–78% | >97% |
Direct Alkylation | 4-Aminopiperidine | In situ activation (DCC) | 60–68% | 90–93% |
Amide bond formation between 1-ethyl-4-aminopiperidine and nicotinic acid derivatives demands precision due to competing side reactions. Coupling catalysts like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or N,N'-Dicyclohexylcarbodiimide (DCC) enable efficient condensation under mild conditions (0–25°C) . These catalysts activate the carboxylic acid group of nicotinic acid, forming reactive intermediates (e.g., O-acylisourea) that undergo nucleophilic attack by the piperidinyl amine. Solvent selection is critical: dimethylformamide (DMF) enhances reagent solubility but may cause epimerization, while DCM minimizes side reactions despite lower solubility [2] .
Functional group incompatibilities pose significant hurdles. The pyridine nitrogen in nicotinamide can coordinate with Lewis acidic catalysts, necessitating non-metallic activators like propylphosphonic anhydride (T3P). Furthermore, the tertiary amine in 1-ethylpiperidine may engage in unwanted quaternization with aggressive electrophiles. To circumvent this, steric shielding through bulky catalysts (e.g., N-hydroxysuccinimide esters) or low-temperature protocols (−10°C) is employed [5] [8].
Table 2: Catalyst Performance in Amide Bond Formation
Catalyst | Solvent | Temp. (°C) | Reaction Time (h) | Yield | Side Products |
---|---|---|---|---|---|
HATU | DMF | 25 | 2 | 88% | <2% (hydrolysis) |
DCC | DCM | 0 | 6 | 75% | 8% (N-acylurea) |
T3P | THF | 25 | 1.5 | 92% | None detected |
EDCI | Acetonitrile | 10 | 4 | 80% | 5% (piperidine quaternization) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7